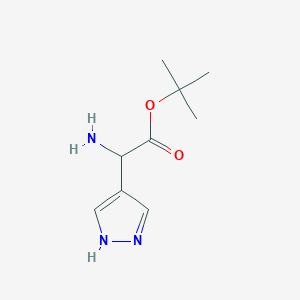![molecular formula C9H13NO4 B13941804 methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate](/img/structure/B13941804.png)
methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl tetrahydro-4-oxo-1H-pyrrolo[2,1-c][1,4]oxazine-8a(6H)-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[2,1-c][1,4]oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl tetrahydro-4-oxo-1H-pyrrolo[2,1-c][1,4]oxazine-8a(6H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an ester, the compound can be synthesized through a series of steps involving condensation, cyclization, and esterification reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl tetrahydro-4-oxo-1H-pyrrolo[2,1-c][1,4]oxazine-8a(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of substituted pyrrolo[2,1-c][1,4]oxazine derivatives .
Scientific Research Applications
Methyl tetrahydro-4-oxo-1H-pyrrolo[2,1-c][1,4]oxazine-8a(6H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl tetrahydro-4-oxo-1H-pyrrolo[2,1-c][1,4]oxazine-8a(6H)-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,1-c][1,4]oxazine derivatives and related heterocyclic compounds such as:
Pyrrolo[2,3-d]pyrimidines: Known for their antiviral and anticancer properties.
Pyrazolo[3,4-d]pyrimidines: Studied as potential inhibitors of various enzymes.
Uniqueness
Methyl tetrahydro-4-oxo-1H-pyrrolo[2,1-c][1,4]oxazine-8a(6H)-carboxylate is unique due to its specific ring structure and the presence of multiple functional groups, which provide a versatile platform for chemical modifications and the development of new derivatives with enhanced properties .
Properties
Molecular Formula |
C9H13NO4 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
methyl 4-oxo-1,6,7,8-tetrahydropyrrolo[2,1-c][1,4]oxazine-8a-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-13-8(12)9-3-2-4-10(9)7(11)5-14-6-9/h2-6H2,1H3 |
InChI Key |
FKMSLOYUJLCDBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCN1C(=O)COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)
![3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13941763.png)







